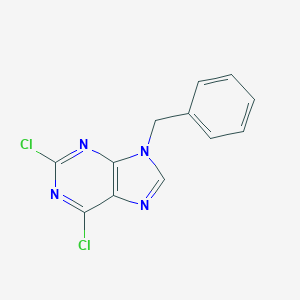

9-Benzyl-2,6-dichloro-9H-purine

Beschreibung

Significance of the Purine (B94841) Nucleobase Scaffold in Drug Discovery

The purine scaffold, a heterocyclic structure composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, is a cornerstone of medicinal chemistry and drug discovery. nih.goveurekaselect.com Its fundamental importance is underscored by its presence in essential biomolecules such as DNA, RNA, and adenosine (B11128) triphosphate (ATP), which are central to numerous cellular processes. rsc.org This natural prevalence has made the purine framework a "privileged scaffold," meaning that molecules incorporating this structure are frequently found to possess significant biological activity. nih.gov

The versatility of the purine ring system allows for the development of a wide array of derivatives with diverse therapeutic applications. nih.goveurekaselect.com Researchers have successfully synthesized and investigated purine-containing compounds for their potential as anticancer, antiviral, anti-inflammatory, antimicrobial, and anticonvulsant agents. nih.goveurekaselect.com The ability to modify the purine core at various positions enables the fine-tuning of a compound's structure-activity relationship (SAR), optimizing its efficacy and selectivity for specific biological targets. rsc.org For instance, purine derivatives have been developed as potent inhibitors of heat-shock protein 90 (Hsp90), a key target in cancer therapy. nih.gov The continuous exploration of purine-based molecules unequivocally places them at the forefront of developing new drug candidates to address challenging medical conditions. nih.goveurekaselect.com

Contextualizing Halogenated Purine Derivatives as Crucial Intermediates in Organic Synthesis

Within the broad class of purine derivatives, halogenated purines, particularly dichlorinated compounds like 2,6-dichloropurine (B15474), represent critical starting materials and intermediates in organic synthesis. acs.org The chlorine atoms at the C2 and C6 positions of the purine ring are effective leaving groups, facilitating nucleophilic substitution reactions. This reactivity allows for the strategic introduction of various functional groups, leading to the creation of extensive libraries of novel purine derivatives for biological screening. nih.gov

The synthesis of compounds like 9-Benzyl-2,6-dichloro-9H-purine is a key step in the elaboration of more complex molecules. The benzyl (B1604629) group at the N9 position often serves to enhance solubility or to introduce specific steric and electronic properties, while the chloro substituents at C2 and C6 are poised for subsequent chemical transformations. acs.org This modular approach, starting from a dihalogenated purine, is a powerful strategy for generating 2,6,9-trisubstituted purine derivatives, which have shown promise as apoptosis-inducing agents in cancer cell lines and as Hedgehog signaling pathway inhibitors. nih.govsemanticscholar.org The enzymatic synthesis of dihalogenated nucleoside analogues has also been explored as a sustainable alternative to traditional chemical routes, further highlighting the importance of these halogenated precursors. nih.gov

Chemical Profile of this compound

The compound this compound is a synthetic purine derivative with the chemical formula C₁₂H₈Cl₂N₄. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₈Cl₂N₄ | nih.gov |

| Molecular Weight | 279.12 g/mol | nih.gov |

| CAS Number | 79064-26-9 | nih.gov |

| Physical Form | White to Pale-yellow to Yellow-brown Solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

| Storage Temperature | Refrigerator | sigmaaldrich.com |

Synthesis and Reactivity

The synthesis of this compound typically involves the alkylation of 2,6-dichloropurine with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. chemicalbook.com Another common method is the Mitsunobu reaction, which utilizes triphenylphosphine (B44618) and an azodicarboxylate like di-isopropyl azodicarboxylate (DIAD) to couple 2,6-dichloropurine with benzyl alcohol. acs.orgchemicalbook.com This reaction generally proceeds at room temperature in a solvent like tetrahydrofuran (B95107) (THF). acs.org The alkylation of 2,6-dichloropurine can result in a mixture of N9 and N7 regioisomers, with the N9 isomer, this compound, often being the major product. nih.gov

The reactivity of this compound is dominated by the two chlorine substituents. These atoms are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities. For example, reaction with amines can yield 9-benzyl-2-amino-6-chloro-9H-purine derivatives. The compound is also utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.

Research Applications

This compound serves as a versatile building block in medicinal chemistry and chemical biology.

Antiviral Research: This compound has been investigated for its potential antiviral properties. It acts as a scaffold for the synthesis of more complex nucleoside analogues that may inhibit viral replication.

Anticancer Research: Derivatives synthesized from this compound have demonstrated potential as anticancer agents. semanticscholar.org By modifying the substituents at the C2 and C6 positions, researchers can develop compounds that induce apoptosis in cancer cells. nih.gov

Synthesis of Nucleoside Analogues: It is a key intermediate in the synthesis of complex nucleoside analogues, which are an important class of therapeutic agents.

Chemical Probe Development: The reactivity of the dichloro-purine core makes it a useful platform for developing chemical probes to study the function of various enzymes and receptors.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

9-benzyl-2,6-dichloropurine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N4/c13-10-9-11(17-12(14)16-10)18(7-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYCHULDTCBWLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00284848 | |

| Record name | 9-Benzyl-2,6-dichloro-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79064-26-9 | |

| Record name | 79064-26-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Benzyl-2,6-dichloro-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00284848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Transformations of 9 Benzyl 2,6 Dichloro 9h Purine

Synthetic Routes to 9-Benzyl-2,6-dichloro-9H-purine

Synthesis from 2,6-Dichloropurine (B15474) Precursors

The most direct and widely utilized method for the synthesis of this compound involves the direct benzylation of 2,6-dichloropurine. chemicalbook.comsigmaaldrich.combldpharm.com This precursor, readily available and relatively inexpensive, serves as an excellent starting material due to the reactivity of its chlorine substituents, which can be sequentially and selectively displaced. arkat-usa.org The synthesis is typically achieved by reacting 2,6-dichloropurine with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, in the presence of a base. The choice of base and solvent system is crucial for optimizing the yield and regioselectivity of the reaction.

A common procedure involves the Mitsunobu reaction, where 2,6-dichloropurine is treated with benzyl alcohol in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD). pharm.or.jp This method often provides good yields of the desired N9-benzylated product. For instance, a study reported the synthesis of 2,6-dichloro-9-(2,6-difluorobenzyl)-9H-purine in 73% yield via the Mitsunobu reaction of 2,6-dichloropurine with 2,6-difluorobenzyl alcohol. pharm.or.jp

Another approach involves the reaction of 4,5-diamino-2,6-dichloropyrimidine with triethyl orthoformate to generate 2,6-dichloropurine, which can then be benzylated. researchgate.netcapes.gov.br While this represents a multi-step synthesis of the purine (B94841) core itself, it highlights the versatility of building the purine ring system prior to N-alkylation.

Comparative Synthesis from Xanthine (B1682287) and Adenine (B156593) Derivatives

While direct benzylation of 2,6-dichloropurine is prevalent, alternative synthetic strategies can commence from more elaborate purine derivatives like xanthine or adenine.

From Adenine Derivatives: Synthesis starting from adenine (6-aminopurine) requires more extensive chemical manipulation. google.com One potential pathway involves the conversion of adenine to 2,6-dichloropurine. This can be achieved through a diazotization reaction of 2-amino-6-chloropurine (B14584), which itself can be prepared from adenine derivatives. google.com For example, 2-amino-6-chloropurine can be treated with a nitrite (B80452) source in the presence of a strong acid to yield 2,6-dichloropurine. google.com Following the formation of 2,6-dichloropurine, the N9-benzylation can be carried out. This multi-step approach is generally less efficient and more complex than starting from 2,6-dichloropurine directly.

Regioselective N-Benzylation at the N9 Position

A significant challenge in the synthesis of this compound is controlling the regioselectivity of the benzylation reaction. The purine ring system possesses multiple nitrogen atoms (N1, N3, N7, and N9) that are susceptible to alkylation. The desired product is the N9-isomer, as its subsequent chemical modifications are often more straightforward and lead to the desired target molecules.

The reaction conditions, including the choice of base, solvent, and temperature, play a critical role in directing the benzylation to the N9 position. nih.gov Generally, in polar aprotic solvents and in the presence of a non-hindered base, the N9-alkylation is favored due to a combination of electronic and steric factors.

Despite efforts to achieve high regioselectivity, the benzylation of 2,6-dichloropurine often yields a mixture of the N9- and N7-benzylated isomers. pharm.or.jp The ratio of these isomers can vary depending on the reaction conditions. For example, in the Mitsunobu reaction of 2,6-dichloropurine with 2,6-difluorobenzyl alcohol, the N9- and N7-benzylated congeners were formed in a 73% and 10% yield, respectively, indicating a significant preference for the N9 position but not exclusive formation. pharm.or.jp

The formation of the N7-isomer as a byproduct necessitates a purification step to isolate the desired N9-isomer. The structural difference between the two isomers, though subtle, is sufficient to allow for their separation.

The most effective method for separating the N9- and N7-benzylated purine isomers is column chromatography. wikipedia.orgresearchgate.netchromatographyonline.com This technique exploits the differences in polarity and interaction with the stationary phase between the two isomers.

Silica gel is commonly used as the stationary phase, and a mixture of non-polar and polar solvents, such as a gradient of ethyl acetate (B1210297) in hexane (B92381) or benzene, is employed as the mobile phase. pharm.or.jp The N9-isomer, being generally less polar than the N7-isomer, elutes first from the column. The progress of the separation is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.govnih.gov The successful separation allows for the isolation of the pure this compound isomer.

Advanced Synthetic Approaches to this compound Analogs

Building upon the established synthesis of the core this compound structure, advanced synthetic strategies have been developed to access a diverse range of analogs with modified functionalities. These approaches often involve further chemical transformations of the dichloropurine ring.

One notable advancement is the direct regioselective C-H cyanation of purines. mdpi.com This method allows for the introduction of a cyano group at the C8 position of the purine ring, leading to the synthesis of compounds like this compound-8-carbonitrile. mdpi.com This transformation typically involves a sequence of triflic anhydride (B1165640) activation, nucleophilic cyanation with a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN), and subsequent elimination. mdpi.com This C-H functionalization opens up new avenues for creating novel purine derivatives with potentially interesting biological activities.

Chemical Functionalization and Derivatization Strategies Originating from this compound

The this compound molecule is a versatile precursor for a wide array of purine derivatives due to the reactivity of the chlorine atoms at the C2 and C6 positions. arkat-usa.org These positions are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups. arkat-usa.orgnih.gov

Nucleophilic Aromatic Substitution Reactions at the C2 and C6 Positions

The chlorine atoms at the C2 and C6 positions of the purine ring exhibit different reactivities, with the C6 position being generally more susceptible to nucleophilic attack than the C2 position. arkat-usa.org This differential reactivity allows for selective functionalization.

The chlorine atoms of this compound can be readily displaced by various amines to introduce amino functionalities. This amination can be performed selectively at the C6 position under milder conditions, while substitution at the C2 position often requires more forcing conditions. arkat-usa.org

For example, the reaction of 2,6-dichloropurine with propanolamine (B44665) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in n-butanol at elevated temperatures results in the selective substitution of the C6-chloro group. arkat-usa.org Similarly, treatment with ammonia (B1221849) in methanol (B129727) under heat and pressure can lead to the formation of the corresponding 6-amino derivative. pharm.or.jp

The synthesis of various 2,6-disubstituted purine derivatives can be achieved through sequential amination reactions. For instance, after initial amination at the C6 position, the remaining chlorine at the C2 position can be substituted by another amine, such as an aniline (B41778), often under acid-catalyzed conditions at higher temperatures. arkat-usa.org

Here is an interactive data table summarizing some amination reactions on related dichloropurine systems:

| Starting Material | Amine | Product | Yield (%) | Reference |

| 2,6-Dichloropurine | Propanolamine | 2-Chloro-6-(propanolamino)purine | 64 | arkat-usa.org |

| 2,6-Dichloro-9-(2,6-difluorobenzyl)-9H-purine | Ammonia | 2-Chloro-9-(2,6-difluorobenzyl)adenine | 91 | pharm.or.jp |

| 2-Chloro-6-(propanolamino)purine | Aromatic Amine | 2-(Aryl)-6-(propanolamino)purine | 77-84 | arkat-usa.org |

The chlorine atoms of this compound can also be displaced by sulfur nucleophiles to introduce thioether or sulfonyl groups. For instance, reaction with thiols, such as benzylthiol, in the presence of a base can lead to the formation of the corresponding 6-benzylthio derivative. mdpi.com This reaction provides a route to further functionalize the purine core.

Further oxidation of the resulting thioether can yield sulfonyl derivatives, which are also of interest in medicinal chemistry. The introduction of arylsulfonyl groups has been explored in the synthesis of antimycobacterial purine derivatives. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for forming new carbon-carbon bonds at the C2 and C6 positions of the purine ring. nih.govresearchgate.net These reactions typically involve the coupling of the halogenated purine with an organometallic reagent, such as a boronic acid (Suzuki-Miyaura) or an organotin compound (Stille), in the presence of a palladium catalyst. nih.govresearchgate.net

The regioselectivity of these cross-coupling reactions on 2,6-dihalopurines can be controlled. For example, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid under Suzuki-Miyaura conditions leads to the selective formation of 9-benzyl-2-chloro-6-phenylpurine. researchgate.net This indicates that the C6 position is more reactive under these conditions.

The Stille coupling has been utilized to introduce a furyl substituent at the 6-position of 9-benzyl-2-chloro-9H-purine, leading to the synthesis of potent antimycobacterial agents. nih.gov Similarly, palladium-mediated cross-coupling of 6-chloropurine (B14466) nucleosides with organozinc halides has been used to synthesize a series of C6-alkyl, -cycloalkyl, and -aryl purine derivatives. nih.gov

These cross-coupling strategies significantly expand the diversity of purine derivatives that can be synthesized from this compound, providing access to compounds with a wide range of biological activities. nih.govnih.gov

Stille Coupling (e.g., Introduction of Furyl, Styryl Moieties)

The Stille coupling reaction is a powerful method for forming carbon-carbon bonds and has been effectively utilized for the modification of the this compound scaffold. This reaction typically involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst.

In the context of this compound, the Stille coupling has been instrumental in introducing various substituents at the C6 position. For instance, the reaction with organotin reagents bearing furyl or styryl groups allows for the synthesis of 6-(2-furyl)- and 6-styryl-purine derivatives. These modifications have been shown to be crucial for the biological activity of the resulting compounds.

A notable application of this methodology is in the synthesis of antimycobacterial agents. Researchers have synthesized a series of 9-benzyl-6-(2-furyl)purines, where the introduction of the furyl moiety at the C6 position via Stille coupling was a key step. nih.gov The resulting compounds, particularly those with a chlorine atom at the C2 position and electron-donating groups on the benzyl ring, exhibited significant activity against Mycobacterium tuberculosis. nih.gov For example, 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine demonstrated high antimycobacterial activity with a low minimum inhibitory concentration (MIC) of 0.39 µg/mL against M. tuberculosis. nih.gov

The general reaction conditions for the Stille coupling of this compound involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and an organotin reagent in a suitable solvent like toluene (B28343) or DMF. The regioselectivity of the reaction favors substitution at the C6 position over the C2 position, which is a common feature in nucleophilic substitution and cross-coupling reactions of 2,6-dichloropurines.

Table 1: Examples of 9-Benzyl-6-substituted-purines via Stille Coupling

| Starting Material | Reagent | Product | Biological Activity |

| This compound | (2-Furyl)tributylstannane | 2-Chloro-9-benzyl-6-(2-furyl)-9H-purine | Antimycobacterial nih.gov |

| This compound | (Styryl)tributylstannane | 2-Chloro-9-benzyl-6-styryl-9H-purine | Not specified |

Suzuki-Miyaura Cross-Coupling for Aryl and Alkenyl Purine Derivatives

The Suzuki-Miyaura cross-coupling reaction is another cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate is widely used due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast array of boronic acids. researchgate.netnih.gov

For this compound, the Suzuki-Miyaura coupling enables the introduction of a wide range of aryl and alkenyl substituents at the C2 and C6 positions. This method has proven to be highly effective in generating libraries of purine derivatives for biological screening. researchgate.net The reaction conditions can be tailored to favor specific outcomes. For instance, anhydrous conditions in toluene are often superior for coupling with electron-rich boronic acids, while aqueous DME is preferred for electron-poor arylboronic acids and alkenylboronic acids. researchgate.net

A key aspect of the functionalization of this compound is the regioselectivity of cross-coupling reactions. Generally, the C6 position is more reactive towards nucleophilic substitution and cross-coupling than the C2 position. This inherent reactivity difference allows for sequential and controlled modifications of the purine core.

In Suzuki-Miyaura reactions, when one equivalent of a boronic acid is reacted with this compound, the coupling predominantly occurs at the C6 position. researchgate.net This regioselectivity is attributed to the higher electrophilicity of the C6 carbon compared to the C2 carbon. By carefully controlling the stoichiometry of the reagents, it is possible to achieve monosubstitution at C6. Subsequent coupling at the C2 position can then be carried out with a different boronic acid, leading to the synthesis of 2,6-disubstituted purines with different groups at each position. This stepwise approach provides a powerful strategy for creating diverse molecular architectures. sigmaaldrich.com

Table 2: Regioselective Suzuki-Miyaura Coupling of this compound

| Position | Reactivity | Typical Product (with 1 eq. ArB(OH)₂) |

| C6 | More reactive | 9-Benzyl-2-chloro-6-aryl-9H-purine researchgate.net |

| C2 | Less reactive | 9-Benzyl-6-chloro-2-aryl-9H-purine (minor or with excess reagent) |

Direct Regioselective C-H Cyanation at the C8 Position

While the C2 and C6 positions of the purine ring are readily functionalized via cross-coupling reactions of the corresponding chlorinated precursor, the C8 position offers a unique opportunity for direct C-H functionalization. This approach avoids the need for pre-functionalization (e.g., halogenation) at the C8 position, making the synthetic route more atom-economical and efficient.

Direct C-H cyanation of purine derivatives, including those with a 9-benzyl substituent, has been developed as a method to introduce a cyano group at the C8 position. This transformation is typically achieved using a suitable cyanating agent and a catalyst. The regioselectivity for the C8 position is a notable feature of this reaction, driven by the electronic properties of the purine ring system. The introduction of a cyano group at C8 can significantly influence the biological activity of the molecule, making this a valuable tool for medicinal chemists.

Diversification of Substituents for Enhanced Biological Activity

The ability to selectively modify the this compound core at multiple positions is a powerful strategy for the discovery of new therapeutic agents. The diversification of substituents at the C2, C6, and N9 positions has been extensively explored to enhance biological activity and to probe structure-activity relationships (SAR).

For example, in the development of antimycobacterial agents, it was found that in addition to the 6-(2-furyl) group, the presence of a chlorine atom at the C2 position and an electron-donating substituent on the N9-benzyl group were crucial for high activity. nih.gov Similarly, in the context of anticancer research, various N-alkyl and N-benzyl groups have been introduced at the N9 position, followed by substitution at C2 and C6 with different amines to generate a library of 2,6,9-trisubstituted purines. nih.govsemanticscholar.org These studies have demonstrated that the nature of the substituents at all three positions can significantly impact the cytotoxic effects on different cancer cell lines. semanticscholar.org

The development of phosphodiesterase (PDE) inhibitors has also benefited from the diversification of substituents on the purine scaffold. pharm.or.jp By introducing different groups at the C2, C6, and N9 positions, researchers have been able to modulate the inhibitory activity and selectivity against different PDE isozymes. pharm.or.jp

Biological and Pharmacological Activities of 9 Benzyl 2,6 Dichloro 9h Purine and Its Analogs

Antimicrobial Spectrum and Efficacy

The core structure of 9-Benzyl-2,6-dichloro-9H-purine has been a focal point for the development of novel antimicrobial agents. Researchers have synthesized and evaluated a range of analogs, demonstrating varied and, in some cases, potent activity against both bacteria and viruses.

Antibacterial Activity

While the direct antibacterial activity of this compound is not extensively documented in publicly available research, studies on its derivatives have shown promising results, particularly against mycobacteria.

A notable area of investigation has been the antitubercular potential of 9-benzylpurine derivatives. Research has demonstrated that 9-benzylpurines featuring a chlorine atom at the 2-position of the purine (B94841) ring exhibit significant inhibitory activity against Mycobacterium tuberculosis. nih.gov The presence of this chloro group is considered to be a key contributor to the antimycobacterial effects of these compounds. nih.gov

One study systematically screened a series of 9-benzylpurines with various substituents at the 2-, 6-, and/or 8-positions. The findings highlighted that high inhibitory activity against Mycobacterium tuberculosis was associated with 9-benzylpurines that possessed a chlorine atom in the 2-position. nih.gov This suggests that the this compound scaffold is a promising starting point for the development of more potent antitubercular agents.

Currently, there is a lack of specific, publicly available scientific literature detailing the efficacy of this compound or its direct analogs against common Gram-positive and Gram-negative bacteria such as Staphylococcus aureus, Enterococci, Pseudomonas, Klebsiella, Enterobacter, Acinetobacter, and Streptococcus pneumoniae.

Antiviral Activity

The antiviral properties of compounds derived from this compound have been more extensively explored, with significant findings in the context of rhinoviruses and some indications of broader anti-herpetic potential.

This compound serves as a crucial starting material for the synthesis of a class of potent antirhinovirus agents. nih.gov Specifically, a series of 6-anilino-9-benzyl-2-chloropurines, prepared through the reaction of an appropriate aniline (B41778) with this compound, has demonstrated significant activity against rhinovirus serotype 1B. nih.gov

Structure-activity relationship (SAR) studies of these analogs have revealed that the nature of the substituent on the aniline ring plays a critical role in their inhibitory potency. Compounds featuring small, lipophilic para substituents on the aniline ring were identified as particularly effective inhibitors of rhinovirus serotype 1B. nih.gov Several compounds within this series also exhibited good activity against a panel of four representative rhinovirus serotypes, indicating a broader spectrum of antirhinoviral action. nih.gov

| Compound | Modification | Target Virus | Activity |

| 6-Anilino-9-benzyl-2-chloropurines | Varied para substituents on the aniline ring | Rhinovirus Serotype 1B | Good inhibitors, especially with small, lipophilic para substituents. |

| Select 6-Anilino-9-benzyl-2-chloropurines | - | Four representative rhinovirus serotypes | Good activity. |

| Compound Class | Specific Derivative Example | Target Virus | Noteworthy Activity |

| 9-Alkoxypurines | S isomer of 9-(2,3-dihydroxypropoxy)guanine | HSV-1, HSV-2 | More active than acyclovir (B1169). |

Activity against Respiratory Syncytial Virus

While research has been conducted on the antiviral properties of this compound, the primary focus has been on its activity against rhinoviruses, the common cold viruses. nih.gov A series of 6-anilino-9-benzyl-2-chloropurines, synthesized from this compound, were evaluated for their antirhinovirus activity. nih.gov These studies, focused on structure-activity relationships, have shown that certain modifications can enhance the inhibitory effects against specific viral serotypes. nih.gov The mechanism of this antiviral action is believed to involve the inhibition of viral replication through interference with nucleic acid synthesis. Direct studies specifically detailing the activity of this compound or its close analogs against the Respiratory Syncytial Virus (RSV) are not extensively available in the reviewed literature.

Antifungal Properties

The antifungal potential of purine derivatives has been explored, with studies indicating that modifications to the purine scaffold can lead to compounds with activity against various fungal strains. For instance, a series of 6-substituted purines synthesized from 2-amino-6-chloropurine (B14584) demonstrated activity against Aspergillus niger and Candida tropicalis. scielo.org.mx However, specific studies detailing the antifungal properties of this compound itself are limited in the available research. The focus has largely been on derivatives with different substitution patterns.

Anti-Coccidial Activity

Analogs of this compound have shown promise as anti-coccidial agents. Coccidiosis is a parasitic disease of the intestinal tract of animals. Research into 6-amino-9-(substituted benzyl)purines has identified compounds with broad-spectrum anti-coccidial activity in chickens. Specifically, 6-amino-9-(2,6-dichlorobenzyl)purine, an analog of the subject compound, was noted for its potential as an anti-coccidial agent.

Anticancer and Cytotoxic Effects

A significant area of research for this compound and its analogs has been their potential as anticancer agents. The purine scaffold is a key component in many biologically important molecules, making its derivatives attractive candidates for the development of new therapeutic agents.

Anti-proliferative Activity against Diverse Human Cancer Cell Lines

Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against a variety of human cancer cell lines. These studies aim to identify compounds with high potency and selectivity against cancerous cells while minimizing harm to normal cells. The anti-proliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

One notable derivative, bozepinib (B1667473), which contains the 2,6-dichloro-9H-purine core, has demonstrated potent and selective anti-tumor activity. It has been shown to induce apoptosis in breast and colon cancer cells. researchgate.net

The cytotoxic effects of purine derivatives have been investigated in various leukemia cell lines. Studies on 2,6,9-trisubstituted purine derivatives have shown that these compounds can exhibit heterogeneous cytotoxicity, with the HL-60 cell line being particularly sensitive. semanticscholar.org One study demonstrated that a promising compound induced apoptosis and caused cell cycle arrest at the S-phase in HL-60 cells. semanticscholar.org In other research, derivatives of N-(purin-6-yl)aminopolymethylene carboxylic acids were tested against the Jurkat human acute T-lymphoblastic leukemia cell line, among others. semanticscholar.org

| Cell Line | Compound/Analog | Activity (IC50 in µM) |

| HL-60 | 2,6,9-trisubstituted purine derivatives | Most sensitive cell line in the tested series |

| Jurkat | N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives | Tested for cytotoxicity |

A range of analogs of this compound have been assessed for their anti-proliferative activity against numerous solid tumor cell lines. For example, ethyl 2-(2,6-dichloro-9H- or 7H-purine-9- or 7-yl)acetates showed potent cytotoxic activity against MCF-7 (breast), HCT-116 (colon), A-375 (melanoma), and G-361 (melanoma) cancer cell lines, with some showing IC50 values in the single-digit micromolar range. nih.gov Another study on N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives reported cytotoxic activity against A549 (lung) and other cell lines. semanticscholar.org Furthermore, the anti-proliferative potential of other compounds has been observed against PC-3 (prostate) and MCF-7 (breast) cell lines. mdpi.com

| Cell Line | Compound/Analog | Activity (IC50 in µM) |

| HCT-116 | Ethyl 2-(2,6-dichloro-9H-purine-9-yl)acetate | Potent cytotoxic agent |

| MCF-7 | Ethyl 2-(2,6-dichloro-9H-purine-9-yl)acetate | Potent cytotoxic agent |

| A549 | N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives | Tested for cytotoxicity |

| PC-3 | Alchemilla vulgaris root extract components | Strong antiproliferative activity |

Induction of Apoptosis in Malignant Cells

Analogs of this compound have demonstrated significant potential in inducing apoptosis, or programmed cell death, in various cancer cell lines. This activity is a cornerstone of their antitumor potential.

One notable analog, Bozepinib , which is (RS)-2,6-dichloro-9-[1-(p-nitrobenzenesulfonyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]-9H-purine, is a potent inducer of apoptosis in breast and colon cancer cells. pharm.or.jp Its mechanism involves the upregulation and activation of the double-stranded RNA-dependent protein kinase (PKR), a key mediator in the apoptotic pathway. pharm.or.jp Studies have shown that p53 is not required for bozepinib-induced apoptosis. In glioblastoma (GBM) cells, bozepinib reduces cell viability by inducing caspase-dependent apoptosis. scilit.com The compound has shown lower 50% inhibitory concentration (IC₅₀) values in colon cancer cells compared to breast cancer cells, indicating its significant potential as a cancer treatment.

Another class of related compounds, 2,6-diamino-substituted purine analogs like Reversine (B1683945) , also exhibits pro-apoptotic properties. In human colorectal cancer cells, reversine treatment leads to the activation of caspase-3, -7, and -8, and upregulates the Fas and death receptor 5 (DR5) signaling pathways, ultimately triggering apoptosis. semanticscholar.org It has also been shown to induce apoptotic cell death in cholangiocarcinoma cells by decreasing anti-apoptotic proteins like Bcl-XL and Mcl-1, and increasing pro-apoptotic Bax proteins. scilit.com

Furthermore, simpler analogs such as ethyl 2-(2,6-dichloro-9H- or 7H-purine-9- or 7-yl)acetates have been identified as potent cytotoxic agents, showing selective activity against melanoma cell lines through the induction of apoptosis. nih.gov Other synthesized 2,6,9-trisubstituted purines have also shown promise as apoptosis-inducing agents in various cancer cell lines. rug.nl

| Compound | Cancer Cell Line | Activity/IC₅₀/GI₅₀ | Mechanism of Action |

|---|---|---|---|

| Bozepinib | Breast Cancer (MCF-7) | Induces apoptosis | PKR-mediated |

| Bozepinib | Colon Cancer (HCT-116, RKO) | Induces apoptosis | PKR-mediated |

| Bozepinib | Glioblastoma (C6) | IC₅₀ = 5.7 ± 0.3 µM | Caspase-dependent apoptosis |

| Bozepinib | Glioblastoma (U138) | IC₅₀ = 12.7 ± 1.5 µM | Caspase-dependent apoptosis |

| Reversine | Colorectal Cancer (SW480, HCT-116) | Induces apoptosis | Activation of caspases, upregulation of Fas/DR5 |

| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | Melanoma (A-375) | GI₅₀ = 1.3 µM | Induction of apoptosis |

| N₉-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine | Various Human Tumor Cell Lines | GI₅₀ = 1–5 µM | Cytotoxic activity |

Cell Cycle Arrest (e.g., SubG0, G2/M phases)

In addition to inducing apoptosis, several analogs of this compound can halt the proliferation of cancer cells by causing cell cycle arrest at specific phases.

Reversine has been extensively studied for its effects on the cell cycle. It has been shown to induce cell cycle arrest in the subG1 and G2/M phases in human colorectal cancer cells. semanticscholar.org This arrest is associated with an increase in the levels of cell cycle inhibitors p21, p27, and p57, and a decrease in cyclin D1. semanticscholar.org In cholangiocarcinoma cells, reversine also causes a dose-dependent G2/M arrest. scilit.com Interestingly, some reversine-related molecules are particularly effective in causing G2/M arrest in cells where the tumor suppressor p53 is defective. nih.gov The mechanism for this G2/M arrest and the formation of tetraploid cells is attributed to its role as an aurora kinase inhibitor. nih.gov

Similarly, a series of new purine nucleosides based on a 6-chloropurine (B14466) scaffold have been demonstrated to cause a G2/M cell cycle arrest in various cancer cell lines, including melanoma, lung, and ovarian carcinomas. nih.gov

In contrast, studies on Bozepinib in glioblastoma cell lines indicated that it reduces cell viability without causing any significant changes to the cell cycle progression. scilit.com

| Compound/Analog Class | Cancer Cell Line | Effect on Cell Cycle | Associated Molecular Changes |

|---|---|---|---|

| Reversine | Colorectal Cancer (SW480, HCT-116) | Arrest in SubG1 and G2/M phases | Increase in p21, p27, p57; Decrease in cyclin D1 |

| Reversine | Cholangiocarcinoma (KKU-213A, KKU-213B) | Arrest in G2/M phase | Inhibition of Aurora kinase |

| Reversine-related molecules | Breast Cancer (MCF-7shp53) | Arrest in G2/M phase | Effective in p53-defective cells |

| 6-chloropurine nucleosides | Melanoma, Lung, Ovarian Carcinoma | Arrest in G2/M phase | Not specified |

| Bozepinib | Glioblastoma (C6, U138) | No change in cell cycle progression | Not applicable |

Enzyme and Receptor Modulation

The pharmacological effects of this compound and its analogs are rooted in their ability to modulate the activity of various key enzymes and cellular receptors.

Phosphodiesterase (PDE) Inhibition (e.g., PDE-5)

Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, playing a crucial role in signal transduction. Inhibition of these enzymes is a therapeutic strategy for various diseases. While 9-benzyladenines have been reported as potent and selective PDE inhibitors, research on purines with halogen substitutions has been less common. pharm.or.jp

A study on 9-(2,6-difluorobenzyl)-9H-purine analogs, which are structurally similar to this compound, investigated their PDE inhibitory activity. pharm.or.jp The parent compound of this series, 2,6-dichloro-9-(2,6-difluorobenzyl)-9H-purine , showed strong inhibition of PDE4 (IC₅₀ = 1.4 µM) and moderate inhibition of PDE2 (IC₅₀ = 5.9 µM). pharm.or.jp Further modification, such as replacing the chlorine at the 2-position with an amino group, led to compounds that were good inhibitors of both PDE2 and PDE4. pharm.or.jp For instance, 2-chloro-9-(2,6-difluorobenzyl)adenine showed potent inhibition of PDE2 (IC₅₀ = 0.72 µM) and PDE4 (IC₅₀ = 1.7 µM). pharm.or.jp This suggests that the 2,6-dichloro-9-benzylpurine scaffold is a promising starting point for developing PDE inhibitors.

| Compound | PDE Isozyme | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| 2,6-dichloro-9-(2,6-difluorobenzyl)-9H-purine | PDE2 | 5.9 µM |

| 2,6-dichloro-9-(2,6-difluorobenzyl)-9H-purine | PDE4 | 1.4 µM |

| 2-chloro-9-(2,6-difluorobenzyl)adenine | PDE2 | 0.72 µM |

| 2-chloro-9-(2,6-difluorobenzyl)adenine | PDE4 | 1.7 µM |

Kinase Inhibition (e.g., Cyclin-Dependent Kinases (CDK1, CDK2))

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Purine analogs have been extensively developed as kinase inhibitors.

Cyclin-dependent kinases (CDKs) are key controllers of the cell division cycle. Roscovitine (B1683857) , a C2,N6,N9-substituted purine, is a well-known potent inhibitor of CDK1 and CDK2. The purine core of roscovitine binds competitively to the ATP-binding pocket of CDK2, and its benzyl (B1604629) group at the 6-position makes specific contacts that contribute to its inhibitory potency and selectivity.

More recently, novel 2,6,9-trisubstituted purines have been designed as highly potent inhibitors of CDK12, a kinase implicated in the progression of HER2-positive breast cancer and resistance to therapies like trastuzumab. These compounds showed strong antiproliferative activity with GI₅₀ values under 50 nM in both trastuzumab-sensitive and resistant breast cancer cell lines. Other 2,6,9-trisubstituted purines have been identified as inhibitors of tyrosine kinases like Bcr-Abl, BTK, and FLT3-ITD, which are involved in various forms of leukemia. The apoptotic effect of Bozepinib is mediated through the activation of the protein kinase PKR.

| Compound/Analog Class | Target Kinase | Effect |

|---|---|---|

| Roscovitine | CDK1, CDK2 | Inhibition (competitive with ATP) |

| Novel 2,6,9-trisubstituted purines | CDK12 | Potent inhibition (GI₅₀ < 50 nM) |

| 2,6,9-trisubstituted purines | Bcr-Abl, BTK, FLT3-ITD | Inhibition |

| Bozepinib | PKR | Upregulation and activation |

Inhibition of Enzymes Involved in Nucleic Acid Synthesis and Metabolism (e.g., DNA Polymerase, Ribonucleotide Reductase, PRPP Amidotransferase)

Interference with the synthesis of DNA and RNA is a classic anticancer strategy. Purine analogs, due to their structural similarity to natural nucleosides, are well-suited for this purpose.

Studies on acyclic nucleotide analogs have shown that these compounds can effectively inhibit DNA synthesis. For example, the diphosphate (B83284) forms of the 9-(2-phosphonylmethoxyethyl) derivatives of guanine (B1146940) (PMEG), 2,6-diaminopurine (B158960) (PMEDAP), and adenine (B156593) (PMEA) are incorporated by cellular DNA polymerases, leading to the inhibition of DNA replication. DNA polymerase delta was found to be the most sensitive of the replicative polymerases to these analogs. The efficiency of inhibition varied, with the guanine analog being the most potent inhibitor of DNA synthesis.

While direct studies on this compound's effect on specific enzymes like DNA polymerase are limited, some related purine analogs are known to interfere with nucleoside uptake and nucleic acid synthesis. nih.gov For instance, olomoucine (B1683950) and a related 2,6,9-trisubstituted purine were found to reversibly block the intracellular uptake of nucleosides. nih.gov This action would consequently impact the pools available for nucleic acid synthesis.

Modulation of Purinergic Receptors

The purinergic system, which includes receptors for extracellular nucleotides (P2 receptors) and nucleosides (P1 receptors), is a crucial regulatory system involved in inflammation and immunity. The availability of ligands for these receptors is controlled by ecto-enzymes such as CD39 (converts ATP/ADP to AMP) and CD73 (converts AMP to adenosine).

The 2,6-dichloropurine (B15474) analog Bozepinib has been shown to modulate this system in the context of glioblastoma. scilit.com Treatment of GBM cells with bozepinib resulted in an increase in the expression and activity of the ecto-enzyme CD39, while concurrently inhibiting the activity of CD73. scilit.com This modulation leads to a decrease in the formation of adenosine (B11128), a key signaling molecule. This demonstrates that purine analogs can exert their effects not only by acting as receptor ligands but also by altering the activity of the enzymes that control ligand availability.

Other Pharmacological Relevance

Beyond the more extensively studied areas of antiviral and anticancer research, the 9-benzylpurine framework and its analogs have been investigated for a range of other pharmacological activities. These explorations highlight the versatility of the purine core and the significant impact of substitutions at the N9, C2, and C6 positions on the biological profile of these compounds.

The anti-inflammatory potential of purine analogs has been an area of significant interest, particularly in the context of developing novel therapeutic agents for inflammatory diseases. While direct studies on the anti-inflammatory properties of this compound are limited, research on structurally related compounds provides valuable insights.

A series of substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones, which can be considered as more complex analogs of 9-substituted purines, have demonstrated notable anti-inflammatory activity. Specifically, the compound 9-benzyl-2,3-dihydro-1,3-dimethyl-6-hydroxy-7-(3-methyl-2-butenyl) pyrimido-[2,1-f]purine-4,8(1H,9H)-dione was identified as a potent anti-inflammatory agent in a rat model of adjuvant-induced arthritis. Further investigation revealed that this compound exerts its effects, at least in part, through the inhibition of cyclooxygenase (COX) in rat neutrophils. The structural inclusion of the 9-benzyl group in this active molecule underscores the potential contribution of this moiety to the anti-inflammatory profile of purine derivatives.

| Compound | Activity | Model |

| 9-benzyl-2,3-dihydro-1,3-dimethyl-6-hydroxy-7-(3-methyl-2-butenyl) pyrimido-[2,1-f]purine-4,8(1H,9H)-dione | Anti-inflammatory | Adjuvant-induced arthritis rat model |

| Cyclooxygenase inhibitory activity | In vitro rat neutrophil model |

The cardiovascular system is significantly modulated by purinergic signaling, suggesting that purine derivatives could be a source of novel antihypertensive agents. While there is a lack of direct evidence for the antihypertensive effects of this compound, studies on other 9-substituted compounds have shown promise.

Research into a series of 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones revealed significant antihypertensive activity in spontaneously hypertensive rats. nih.gov Although the core heterocyclic system is different from a purine, the substitution at the 9-position is a key feature. In this series, compounds with various substituents at the 9-position, including indol-3-ylethyl, 1,4-benzodioxan-2-ylmethyl, and 2-phenylethyl groups, demonstrated notable antihypertensive effects. nih.gov The lead compound from this series was found to act predominantly through peripheral alpha-1-adrenoceptor blockade. nih.gov This suggests that the 9-position of a heterocyclic scaffold is a viable point for modification to achieve antihypertensive activity.

| Compound Series | Activity | Mechanism of Action (Lead Compound) |

| 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones | Antihypertensive | Peripheral alpha-1-adrenoceptor blockade |

The immune response is intricately regulated by a complex network of cytokines, and dysregulation of cytokine activity is a hallmark of many inflammatory and autoimmune diseases. Purine metabolism and signaling have been shown to influence cytokine release. nih.gov For instance, the adenosine receptor agonist 5'-N-ethylcarboxamido-adenosine (NECA) has been shown to depress the release of tumor necrosis factor-alpha (TNF-alpha). nih.gov

Furthermore, studies on plant cytokinins, which are N6-substituted adenine derivatives, have demonstrated their ability to modulate plant responses to stress, which involve signaling pathways analogous to cytokine signaling in mammals. For example, benzyladenine , an adenine-type cytokinin, has been shown to induce significant transcriptomic alterations in Arabidopsis leaves and affect the plant's tolerance to biotic stress. nih.gov These findings, although in a different biological system, highlight the potential of substituted purines to interact with and modulate complex signaling networks. The anti-inflammatory activity observed with the pyrimidopurine analog mentioned earlier is also likely mediated, at least in part, through the modulation of pro-inflammatory cytokine activity.

| Compound/Class | Effect | Context |

| 5'-N-ethylcarboxamido-adenosine (NECA) | Depressed release of TNF-alpha | Whole blood cultures from rheumatoid arthritis patients. nih.gov |

| Benzyladenine | Modulated plant development and biotic stress tolerance | Arabidopsis and tobacco plants. nih.gov |

A significant area of pharmacological investigation for purine analogs has been in the treatment of erectile dysfunction (ED) through the inhibition of phosphodiesterase type 5 (PDE5). PDE5 is the enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in the corpus cavernosum of the penis. Inhibition of PDE5 leads to increased cGMP levels, resulting in smooth muscle relaxation, increased blood flow, and penile erection.

A series of purine-based PDE1/PDE5 inhibitors were optimized to develop potent and selective PDE5 inhibitors for the treatment of ED. nih.gov This research led to the discovery of a purine analog (compound 41) with PDE5 inhibitory activity and in vivo efficacy comparable to sildenafil. nih.gov Notably, this purine derivative demonstrated superior selectivity for PDE5 over other PDE isozymes compared to existing approved drugs, which could translate to a more favorable side-effect profile. nih.gov

The success of PDE5 inhibitors in treating ED has led to their investigation for the treatment of premature ejaculation (PE). The proposed mechanisms for their efficacy in PE include the modulation of the contractile response of the vas deferens, seminal vesicles, and prostate, as well as potential central effects on sympathetic output. nih.govresearchgate.net Clinical studies have shown that PDE5 inhibitors can be effective in increasing intravaginal ejaculatory latency time (IELT). nih.gov Given that purine-based structures have proven to be effective scaffolds for PDE5 inhibition, it is plausible that analogs of this compound could be explored for this therapeutic application.

| Therapeutic Target/Indication | Mechanism | Relevance of Purine Analogs |

| Erectile Dysfunction (ED) | Inhibition of Phosphodiesterase type 5 (PDE5). nih.gov | Purine-based compounds have been successfully developed as potent and selective PDE5 inhibitors. nih.gov |

| Premature Ejaculation (PE) | Potential modulation of smooth muscle contraction and central sympathetic output via PDE5 inhibition. nih.govresearchgate.net | As purine analogs can be effective PDE5 inhibitors, they hold potential for investigation in the treatment of PE. |

Structure Activity Relationship Sar Studies and Pharmacophore Elucidation

Correlating Structural Modifications with Biological Potency

The core structure of 9-benzyl-2,6-dichloro-9H-purine offers several positions (C2, C6, C8, and the N9-benzyl moiety) that can be chemically modified. Research has shown that even minor alterations at these sites can lead to significant changes in biological activity, highlighting the specific interactions between the compound and its biological targets.

The C2 position of the purine (B94841) ring has been identified as a critical point for modulating biological activity. Studies on antimycobacterial agents have demonstrated that the presence of a chlorine atom at the C2 position significantly enhances the compound's inhibitory effects. researchgate.net This finding established 2-chloro-9-benzylpurine derivatives as a promising template for further optimization. researchgate.net

Subsequent research has explored the replacement of the C2-chlorine with various other functional groups to probe the electronic and steric requirements for optimal activity.

Table 1: Effect of C2 Substituents on Antimycobacterial Activity of 9-Benzyl-6-(2-furyl)purine Analogs

| C2 Substituent | Relative Activity | Reference |

| -Cl (Chlorine) | Enhanced activity | researchgate.net |

| -H (Hydrogen) | Baseline activity | researchgate.net |

| -F (Fluorine) | Investigated as part of SAR | researchgate.net |

| -NO₂ (Nitro) | Investigated as part of SAR | researchgate.net |

| -CF₃ (Trifluoromethyl) | Investigated as part of SAR | researchgate.net |

This table illustrates the established enhancement by the C2-chloro group and lists other substituents that have been part of SAR investigations to refine the pharmacophore model.

The C6 position is another key site for structural modification, acting as a primary vector for introducing diverse chemical moieties to interact with biological targets. The chlorine atom at C6 in the parent compound is a versatile chemical handle, allowing for displacement by various nucleophiles to generate a wide array of analogs.

For instance, the synthesis of 6-(2-furyl)purines by Stille coupling has yielded compounds with potent antimycobacterial activity. researchgate.net Similarly, the condensation of 6-chloropurine (B14466) with substituted benzylamines has produced 6-benzylaminopurine (B1666704) derivatives with significant cytokinin activity and antiproliferative properties. nih.gov The ability to introduce oxygen, sulfur, and nitrogen-based substituents at this position allows for extensive exploration of the chemical space to optimize binding and efficacy.

The C8 position, located on the imidazole (B134444) portion of the purine ring, offers another avenue for structural diversification. Unlike the more electron-deficient pyrimidine (B1678525) ring, the C8 position has unique reactivity. Direct C-H cyanation has been developed to introduce a cyano group at this position, affording 8-cyanated purine derivatives. researchgate.net This modification can serve as a precursor for further functionalization into amides, imidates, and other heterocyclic systems. researchgate.net Introducing substituents at the C8-position can influence the molecule's conformation and electronic properties, thereby affecting its interaction with biological targets.

The N9-benzyl group is a defining feature of this class of compounds and plays a crucial role in their biological activity. SAR studies have confirmed that the benzyl (B1604629) substituent itself is a key determinant of potency, particularly in the context of antimycobacterial agents where 9-benzylpurines are potent inhibitors. researchgate.net The orientation and properties of this group significantly impact how the molecule fits into the binding pocket of its target.

The electronic properties of the phenyl ring on the N9-benzyl moiety have a profound effect on biological activity. Research has consistently shown that benzyl groups carrying electron-donating substituents lead to enhanced potency. researchgate.net

Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or alkyl groups, increase the electron density of the phenyl ring and the molecule as a whole. studypug.com This increased electron density can enhance binding interactions, such as pi-stacking or hydrogen bonding, with the biological target. nih.gov Conversely, electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN), pull electron density away from the ring system and generally result in reduced activity in this specific scaffold. studypug.com

Table 2: Influence of N9-Benzyl Substituents on Antimycobacterial Activity

| Substituent on Phenyl Ring | Electronic Effect | Observed Activity | Reference |

| -OCH₃ (e.g., in 4-methoxybenzyl) | Electron-Donating | High Activity | researchgate.net |

| Unsubstituted Benzyl | Neutral (Reference) | Good Activity | researchgate.net |

| Groups with high electronegativity | Electron-Withdrawing | Generally Lower Activity | nih.gov |

This table summarizes the general trend observed in SAR studies, where electron-donating groups on the N9-benzyl moiety are favorable for antimycobacterial activity.

The compound 2-chloro-6-(2-furyl)-9-(4-methoxyphenylmethyl)-9H-purine , which combines the beneficial C2-chloro group with a C6-furyl moiety and an electron-donating methoxy group on the N9-benzyl ring, stands out as a particularly potent antituberculosis agent with an MIC of 0.39 µg/mL. researchgate.net

Beyond electronic effects, the lipophilicity (hydrophobicity) and steric bulk of the substituents on the N9-benzyl ring are critical factors. Lipophilicity influences the compound's ability to cross cell membranes and reach its intracellular target.

Steric effects relate to the size and shape of the substituent and how it affects the fit of the molecule into its binding site. Studies on related aromatic cytokinins revealed position-specific steric effects, where the inhibitory impact of a substituent on the benzyl ring decreased in the order: meta > ortho > para. nih.gov This suggests that the binding pocket has specific spatial constraints, and substituents at the meta position may cause a more significant steric clash than those at the more distal para position. The analysis of lipophilic and spatial properties is a key component of the SAR for these compounds. nih.gov

Influence of Substituents on the N9-Benzyl Moiety

Stereochemical Considerations in Purine Derivative Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the interaction between a drug molecule and its biological target. For purine derivatives, the spatial orientation of substituents can significantly influence binding affinity to enzymes or receptors. nih.gov

While this compound itself is achiral, the introduction of chiral centers, for instance through modifications of the benzyl group or by replacing a chloro group with a chiral substituent, would result in stereoisomers. These isomers (enantiomers or diastereomers) could exhibit different biological activities. For example, in related compounds, stereospecific interactions have been noted to be crucial for activity. nih.gov The precise fit of a molecule into a binding pocket is often dependent on its specific 3D shape, meaning one stereoisomer may be highly active while another is inactive.

Computational Pharmacophore Modeling for Biological Activity Prediction

Computational pharmacophore modeling is a powerful tool used to identify the essential structural features of a molecule required for its biological activity. nih.gov This approach helps in designing new, more potent compounds by providing a 3D map of the key interaction points.

For a series of 2,6,9-trisubstituted purine derivatives investigated for their anticancer properties, pharmacophore models were successfully generated. nih.gov These models provided insights into the main structural requirements for their ability to induce apoptosis (programmed cell death) in cancer cells. nih.gov Similarly, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models have been developed to analyze the structural requirements for antitumor activity, confirming that steric properties are the primary drivers of cytotoxicity. semanticscholar.org

Pharmacophore models for biologically active purine derivatives have consistently identified several key features that are crucial for their interaction with biological targets. nih.gov

Based on modeling of 2,6,9-trisubstituted purines with anticancer activity, the following essential pharmacophoric features were elucidated: nih.gov

Aromatic Centers: The purine ring itself and the phenyl ring of the N9-benzyl group serve as crucial aromatic centers. These flat, electron-rich structures are often involved in pi-pi stacking interactions with aromatic amino acid residues in the binding sites of proteins.

Hydrogen Bond Acceptors/Donors: The nitrogen atoms within the purine core are key hydrogen bond acceptors. Modifications at the C2 and C6 positions can introduce hydrogen bond donors (e.g., an amino group) or additional acceptors, which can significantly alter binding affinity.

The table below details the key pharmacophoric features identified for active 2,6,9-trisubstituted purine derivatives.

| Pharmacophoric Feature | Corresponding Structural Element | Putative Interaction | Reference |

| Aromatic Center | Purine ring, Phenyl ring | Pi-pi stacking with target protein | nih.gov |

| Hydrogen Bond Acceptor | Purine nitrogen atoms | Formation of hydrogen bonds | nih.gov |

| Hydrogen Bond Donor | Substituents (e.g., amino groups) | Formation of hydrogen bonds | nih.gov |

| Hydrophobic Area | N9-benzyl group | Interaction with hydrophobic pockets | nih.gov |

Mechanistic Investigations into the Biological Action of 9 Benzyl 2,6 Dichloro 9h Purine Derivatives

Identification of Cellular and Molecular Targets

The biological activity of 9-benzyl-2,6-dichloro-9H-purine derivatives stems from their ability to interact with and disrupt fundamental cellular processes. As analogues of natural purines, they can interfere with numerous systems that rely on purine (B94841) recognition.

A primary mechanism attributed to this compound is its ability to interfere with nucleic acid metabolism and synthesis. This interaction is a cornerstone of its observed antiviral properties. By acting as a purine analogue, the compound can disrupt the replication of viruses, such as rhinoviruses, that rely on the host's or their own machinery for nucleic acid production. The interference with these fundamental processes makes it a valuable scaffold for the development of antiviral drugs. Ongoing research continues to explore its potential in anticancer applications due to this same mechanism of disrupting nucleic acid synthesis.

Derivatives of this compound have been shown to inhibit critical enzymes involved in cellular metabolism. Research has indicated that the parent compound can inhibit specific cytochrome P450 enzymes, which play a crucial role in drug metabolism. Furthermore, a library of 2,6,9-trisubstituted purines was found to inhibit Cdc2-related protein kinase 3 (CRK3), an enzyme essential for the proliferation of Leishmania parasites. nih.gov This demonstrates that the purine scaffold can be modified to target specific enzymes in metabolic and cell cycle pathways.

Protein kinases are a significant class of targets for purine derivatives. A study focusing on 2,6,9-trisubstituted purines identified compounds that inhibit recombinant CRK3 with high efficacy, showing IC50 values as low as 162 nM. nih.gov The investigation into the mode of action included molecular docking studies with a homology model of CRK3 to understand the binding interaction. nih.gov This direct binding and inhibition of a key protein kinase highlight a specific mechanism through which these compounds can exert their antiparasitic effects. nih.gov

The purine scaffold is a "privilege scaffold" in medicinal chemistry, known for its interaction with a wide array of biological targets, including the purinergic signaling system. nih.gov This system consists of purinergic receptors (P1 and P2) and ecto-enzymes like CD39 and CD73, which regulate the extracellular concentrations of purine nucleotides and nucleosides. nih.gov P1 receptors are activated by adenosine (B11128), while P2 receptors are activated by ATP and ADP. nih.gov The purinergic signaling complex is a major regulatory system in the body. nih.gov While direct binding studies of this compound to specific purinergic receptor subtypes are a subject of ongoing investigation, its structural similarity to endogenous ligands suggests a high potential for interaction and modulation of this system.

Elucidation of Cell Death Pathways

A significant focus of research into the anticancer potential of this compound derivatives has been their ability to induce programmed cell death, or apoptosis.

A series of synthesized 2,6,9-trisubstituted purine derivatives have been identified as potent inducers of apoptosis in cancer cell lines. nih.gov In-vitro studies using flow cytometry analysis confirmed that these compounds trigger apoptotic pathways in various cancer cells with considerable selectivity. nih.gov The intrinsic mitochondrial pathway is a key mechanism in apoptosis. It involves the release of signaling molecules from the mitochondria, which in turn activates a cascade of enzymes called caspases. houstonmethodist.org A crucial initiator caspase in this pathway is caspase-9, which, upon activation within a complex called the apoptosome, triggers a downstream signaling cascade leading to cell death. houstonmethodist.org This activation can also lead to the cleavage and modulation of the Bcl-2 family of proteins, which are critical regulators of mitochondrial integrity. houstonmethodist.org The pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of this family control the release of mitochondrial factors, and the induction of apoptosis by purine derivatives likely involves shifting this balance to favor cell death. nih.govhoustonmethodist.org

Interactive Data Table: Biological Activities of Purine Derivatives

The following table summarizes the observed biological activities and targets for derivatives related to this compound.

| Compound Class | Target/Pathway | Observed Effect | Reference |

| This compound | Nucleic Acid Synthesis | Inhibition of viral replication | |

| This compound | Cytochrome P450 Enzymes | Inhibition of drug metabolism | |

| 2,6,9-Trisubstituted Purines | CRK3 Kinase | Inhibition of enzyme activity (IC50 = 162 nM for the most active compound) | nih.gov |

| 2,6,9-Trisubstituted Purines | Apoptosis Pathways | Induction of apoptosis in cancer cell lines | nih.gov |

Autophagy Modulation

Current research has not extensively documented the direct role of this compound or its immediate derivatives in the modulation of autophagy. However, the broader class of purine analogs has been implicated in this cellular process. For instance, some bibenzyl derivatives have been shown to induce autophagy in cancer cells through the regulation of the Akt/GSK-3β/β-catenin signaling pathway. researchgate.net Given that derivatives of this compound are known to modulate the PI3K/Akt/mTOR pathway, a central regulator of autophagy, it is plausible that they may also influence autophagic processes. Further investigation is required to specifically elucidate the effects of this compound derivatives on autophagy and to determine the precise molecular mechanisms involved.

Necroptosis

The involvement of this compound derivatives in necroptosis, a form of programmed necrosis, is another area that remains largely unexplored. While some purine analogs, such as azathioprine, have been found to trigger caspase-independent necrosis in certain cancer cell lines, particularly in combination with other agents that induce oxidative stress, direct evidence for this compound derivatives is absent from the current literature. nih.gov The induction of necroptosis is considered a potential strategy to overcome apoptosis resistance in cancer cells. nih.govnih.gov Therefore, investigating whether derivatives of this compound can induce necroptosis could open new avenues for cancer therapy, especially for tumors that are resistant to apoptosis-inducing drugs.

Cell Cycle Perturbation Analysis

A significant body of research has focused on the ability of 2,6,9-trisubstituted purine derivatives, which share the same core structure as this compound, to interfere with the cell cycle in cancer cells. These compounds have been shown to induce cell cycle arrest at different phases, thereby inhibiting tumor cell proliferation.

One study demonstrated that compound 7h , a 2,6,9-trisubstituted purine derivative, caused cell cycle arrest at the S-phase in HL-60 cells. nih.gov Another investigation into (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine revealed its ability to induce G2/M cell cycle arrest in human breast cancer cells (MCF-7). nih.gov This effect was associated with increased phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key regulator of protein synthesis and cellular stress responses. nih.gov

The table below summarizes the findings on cell cycle perturbation by various purine derivatives.

| Compound/Derivative | Cell Line(s) | Effect on Cell Cycle | Associated Mechanisms | Reference(s) |

| Compound 7h (a 2,6,9-trisubstituted purine) | HL-60 | S-phase arrest | Induction of apoptosis | nih.gov |

| (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | MCF-7 | G2/M arrest | Increased phosphorylation of eIF2α, induction of apoptosis | nih.gov |

| Purine and Pyrimidine (B1678525) Nucleotides | Primary T lymphocytes | Purines control G1 to S phase transition and S phase progression | Differential regulation of DNA synthesis | nih.gov |

Modulation of Intracellular Signaling Cascades (e.g., PI3K/Akt/mTOR Pathway)

The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a common feature in many cancers. nih.gov A number of 2,9-disubstituted-6-morpholino purine derivatives have been identified as potent and selective inhibitors of PI3Kα, a key isoform of PI3K. nih.gov The development of these inhibitors has been guided by molecular docking studies, which have elucidated the binding interactions between the purine scaffold and the active site of PI3Kα. nih.gov

For example, a series of 2,9-disubstituted-6-morpholino purine derivatives have been reported as potent inhibitors of PI3Kα with an IC₅₀ value of 11 nM. nih.gov These findings highlight the potential of the this compound scaffold as a basis for designing novel inhibitors of the PI3K/Akt/mTOR pathway.

The table below details the modulation of intracellular signaling cascades by purine derivatives.

| Compound/Derivative | Target Pathway | Specific Target(s) | Effect | Reference(s) |

| 2,9-disubstituted-6-morpholino purine derivatives | PI3K/Akt/mTOR | PI3Kα | Potent and selective inhibition (IC₅₀ = 11 nM) | nih.gov |

| Bibenzyl derivatives | Akt/GSK-3β/β-catenin | Akt, GSK-3β, β-catenin | Regulation of the pathway, leading to autophagy induction | researchgate.net |

Synergistic and Antagonistic Effects with Existing Therapeutic Agents

The combination of purine analogs with other therapeutic agents is a promising strategy to enhance anticancer efficacy and overcome drug resistance. mdpi.comnih.gov While specific studies on the synergistic or antagonistic effects of this compound are limited, research on related purine derivatives provides valuable insights.

Purine analogs have been shown to have synergistic effects when combined with alkylating agents and monoclonal antibodies in the treatment of chronic lymphocytic leukemia. nih.gov For instance, the combination of fludarabine (B1672870) or pentostatin (B1679546) with these agents has led to improved clinical responses. nih.gov

More recently, the potential for synergistic interactions between plant-derived compounds and conventional chemotherapeutic agents has been explored. researchgate.netnih.gov For example, a study on the combination of the natural flavonoid hesperidin (B1673128) with the chemotherapy drug bleomycin (B88199) in non-small cell lung cancer cells demonstrated a synergistic antiproliferative and apoptotic effect. mdpi.com Another study showed that simvastatin (B1681759) could synergize with conventional chemotherapy drugs to inhibit the viability of osteosarcoma cells. mdpi.com

The table below summarizes examples of synergistic effects of purine analogs and other compounds with therapeutic agents.

| Compound/Derivative | Combination Agent | Cancer Type/Cell Line | Effect | Reference(s) |

| Fludarabine/Pentostatin | Alkylating agents, monoclonal antibodies | Chronic Lymphocytic Leukemia | Improved clinical responses | nih.gov |

| Hesperidin | Bleomycin | Non-Small Cell Lung Cancer (A549 cells) | Synergistic antiproliferative and apoptotic effects | mdpi.com |

| Simvastatin | Doxorubicin, other chemotherapy drugs | Osteosarcoma | Synergistic inhibition of cell viability | mdpi.com |

These findings suggest that derivatives of this compound could potentially be used in combination therapies to enhance the effectiveness of existing anticancer drugs. Further research is warranted to explore these potential synergistic interactions and to identify optimal combination regimens.

Preclinical Research Methodologies and Findings

In Vitro Experimental Models

A variety of in vitro experimental models have been employed to elucidate the biological effects of 9-Benzyl-2,6-dichloro-9H-purine and its derivatives at the cellular and molecular levels.

Cell Culture Assays for Cytotoxicity and Proliferation

The cytotoxic and anti-proliferative effects of purine (B94841) derivatives, including those structurally related to this compound, have been extensively evaluated using various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method used to assess cell viability.

Studies on 2,6,9-trisubstituted purine derivatives have demonstrated their cytotoxic potential against a panel of human cancer cell lines. nih.govsemanticscholar.org For instance, certain derivatives have shown significant activity against cell lines such as the human breast adenocarcinoma (MCF-7), colon carcinoma (HCT-116), and melanoma (A-375, G-361). nih.gov In one study, two ethyl 2-(2,6-dichloro-9H- or 7H-purin-9- or 7-yl)acetates showed potent cytotoxic effects against all tested tumor cell lines, with IC₅₀ values in the single-digit micromolar range. nih.gov Another study found that some 2,6,9-trisubstituted purine derivatives were more effective than the anticancer drug etoposide (B1684455) in certain cancer cell lines. nih.gov The cytotoxicity of these compounds can be influenced by the substituents on the purine ring. semanticscholar.org For example, an arylpiperazinyl group at position 6 was found to be beneficial for cytotoxic activity, whereas bulky groups at position C-2 were not. semanticscholar.org

Table 1: Cytotoxicity of Selected Purine Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Ethyl 2-(2,6-dichloro-9H-purin-9-yl)acetate | A-375 (Melanoma) | single-digit micromolar | nih.gov |

| Ethyl 2-(2,6-dichloro-7H-purin-7-yl)acetate | A-375 (Melanoma) | single-digit micromolar | nih.gov |

| Compound 7h (a 2,6,9-trisubstituted purine) | HL-60 (Leukemia) | Potent | semanticscholar.org |

| Compound 4r (a 2,6,9-trisubstituted purine) | CACO2 (Colorectal) | 27 | semanticscholar.org |

Flow Cytometry for Cell Cycle Distribution and Apoptosis Detection

Flow cytometry is a powerful technique used to analyze the cell cycle distribution and to detect apoptosis (programmed cell death) in cells treated with potential anticancer agents. bdbiosciences.com

Derivatives of 2,6,9-trisubstituted purines have been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.govsemanticscholar.orgnih.gov For example, certain 6-anilinopurine (B17677) derivatives induced cell cycle arrest in the G1 phase in MV4-11 cells. nih.gov In another study, some 2,6-diamino-substituted purines, structurally related to reversine (B1683945), caused cell cycle arrest in the G2/M phase and induced polyploidy, particularly in p53-defective cancer cells. nih.gov Furthermore, a specific 2,6,9-trisubstituted purine derivative, compound 7h, was demonstrated to induce apoptosis and cause cell cycle arrest at the S-phase in HL-60 leukemia cells. semanticscholar.org Preliminary flow cytometry data for other 2,6,9-trisubstituted purines also suggest they induce apoptosis in various cancer cell lines. nih.gov

Enzyme Activity Assays

The inhibitory effects of this compound derivatives on various enzymes, particularly protein kinases and phosphodiesterases (PDEs), are a key area of investigation. Deregulation of protein kinase activity is a hallmark of many cancers, making them important therapeutic targets. nih.gov

Studies have shown that 2,6,9-trisubstituted purine derivatives can act as potent inhibitors of several protein kinases. nih.gov For instance, certain 6-anilinopurine conjugates exhibit significant inhibitory activity against FLT3-ITD and PDGFRα, which are important targets in acute myeloid leukemia and chronic eosinophilic leukemia. nih.gov These compounds were also found to affect the MAPK and STAT signaling pathways. nih.gov In contrast, 6-benzylaminopurines showed comparable CDK2 inhibitory activity to the 6-anilinopurines, but their inhibition of PDGFRα and FLT3-ITD was much weaker. nih.gov

Receptor Binding Studies